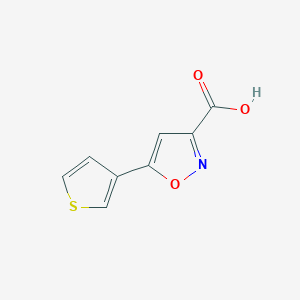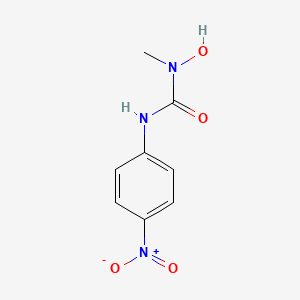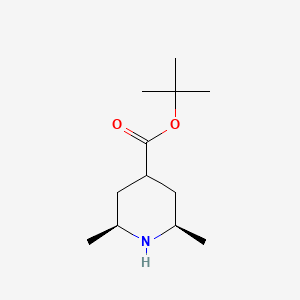![molecular formula C21H21N5O3S B2578180 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 688793-73-9](/img/structure/B2578180.png)
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” is a chemical compound with the CAS Number: 1142211-61-7 . It has a molecular weight of 395.46 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C22H25N3O4/c1-17(26)18-7-9-20(10-8-18)23-11-13-24(14-12-23)21(27)15-25(16-22(28)29)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,28,29) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 395.46 . More detailed physical and chemical properties are not available in the current data.Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitors
This compound belongs to a class that includes dipeptidyl peptidase IV (DPP IV) inhibitors, which have been validated targets for the treatment of type 2 diabetes mellitus (T2DM). Research in finding new DPP IV inhibitors is intense due to the potential long-term side effects not yet detected in marketed compounds. The perfect inhibitor for T2DM treatment would inhibit GLP-1 and GIP degradation by DPP IV without affecting the activity of the protease in other substrates or disturbing the communication of DPP IV with other proteins (Mendieta, Tarragó, & Giralt, 2011).
Arylpiperazine Derivatives
Arylpiperazine derivatives have reached the stage of clinical application mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism and have shown various effects related to serotonin receptor activities. The metabolic pathways and pharmacological actions of these derivatives are crucial for their therapeutic applications (Caccia, 2007).
Hybrid Catalysts in Synthesis
The synthesis of pyranopyrimidine scaffolds, including compounds with similar structures to the one , has seen advancements through the use of diversified hybrid catalysts. These developments are significant for the medicinal and pharmaceutical industries due to the broader synthetic applications and bioavailability of these scaffolds (Parmar, Vala, & Patel, 2023).
Dopamine Receptors in Cognitive Effects
Compounds structurally related to the query chemical have been studied for their pro-cognitive effects mediated by dopamine receptors. These findings suggest potential clinically relevant effects, which could be beneficial in the treatment of various cognitive impairments (Braszko, 2010).
Piperazine Derivatives for Therapeutic Use
The review on piperazine derivatives and their therapeutic applications highlights the significance of the piperazine moiety in the design of drugs with various therapeutic uses, including antipsychotic, antihistamine, and antidepressant properties. This review indicates the broad potential of the piperazine scaffold in drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14(27)15-4-6-16(7-5-15)24-9-11-25(12-10-24)18(28)13-26-20(29)17-3-2-8-22-19(17)23-21(26)30/h2-8H,9-13H2,1H3,(H,22,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKAYQLDEFAUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=C(NC3=S)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Cyclohexyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578098.png)
![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2578099.png)
![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/no-structure.png)
![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)


![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2578106.png)




![3-(3-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2578112.png)

